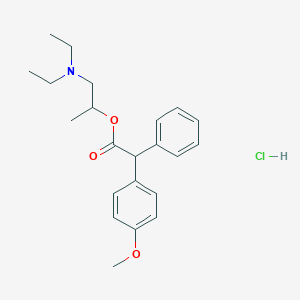

1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate--hydrogen chloride (1/1)

Description

1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) is a hydrochloride salt of a tertiary amine-containing ester. The compound features a diethylamino group attached to a propan-2-yl backbone, coupled with a (4-methoxyphenyl)(phenyl)acetate ester moiety. The hydrochloride salt enhances solubility and crystallinity, making it suitable for pharmaceutical formulation . Structural characterization of such compounds often employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement and structure solution .

Properties

CAS No. |

5497-39-2 |

|---|---|

Molecular Formula |

C22H30ClNO3 |

Molecular Weight |

391.9 g/mol |

IUPAC Name |

1-(diethylamino)propan-2-yl 2-(4-methoxyphenyl)-2-phenylacetate;hydrochloride |

InChI |

InChI=1S/C22H29NO3.ClH/c1-5-23(6-2)16-17(3)26-22(24)21(18-10-8-7-9-11-18)19-12-14-20(25-4)15-13-19;/h7-15,17,21H,5-6,16H2,1-4H3;1H |

InChI Key |

BZAMBFZFZNCHQE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(C)OC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)OC.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) involves several steps. One common synthetic route includes the reaction of diethylamine with 2-chloropropane to form 1-(diethylamino)propan-2-ol. This intermediate is then reacted with 4-methoxyphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride to yield the desired ester. The final step involves the addition of hydrogen chloride to form the hydrochloride salt of the compound.

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the process.

Chemical Reactions Analysis

1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the methoxyphenyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic conditions, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with specific therapeutic targets.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects. The methoxyphenyl and phenylacetate moieties contribute to the compound’s overall structure and influence its binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Variations on Aromatic Rings

The 4-methoxyphenyl group in the target compound is a critical structural feature. Analogous compounds with alkoxy substituents of varying chain lengths (e.g., ethoxy, propoxy) or halogen substitutions (e.g., fluorophenyl) demonstrate distinct physicochemical and pharmacological profiles:

- 4-Methoxy vs. Longer Alkoxy Chains: Compounds in (e.g., N-[(2S)-3-(4-Ethoxyphenyl)-...]benzamide ) feature ethoxy or propoxy groups. The methoxy group in the target compound balances moderate lipophilicity with metabolic stability due to its smaller size.

Methoxy vs. Halogen Substituents :

Fluorophenyl-containing analogs (, e.g., ethyl(fluorophenyl)(piperidin-2-yl)acetate ) exhibit stronger electron-withdrawing effects, altering electronic distribution and binding affinity. Methoxy groups, being electron-donating, may favor interactions with aromatic receptors or enzymes.

Amino Group Modifications

The diethylamino group in the target compound is a tertiary amine, which contrasts with secondary amines (e.g., methylamino in ) or cyclic amines (e.g., piperidinyl in ). Key differences include:

- Basicity and Solubility: Tertiary amines like diethylamino are less basic than secondary amines, but the HCl salt form mitigates solubility limitations.

- Receptor Interactions: In , a formoterol analog with a 4-methoxyphenylpropan-2-yl amine moiety highlights the role of such groups in β2-adrenergic receptor binding . The diethylamino group may similarly influence receptor affinity or selectivity.

Ester vs. Amide Functional Groups

The target compound’s ester group contrasts with amide-containing analogs (e.g., benzamide derivatives in ). Esters are generally more prone to hydrolysis than amides, affecting metabolic stability. For instance, the amide bond in ’s compounds likely extends half-life compared to the target’s ester, which may undergo faster enzymatic cleavage.

Salt Forms and Physicochemical Properties

The hydrochloride salt in the target compound improves crystallinity and solubility relative to free-base forms. Similar salt formulations are common in pharmaceuticals (e.g., formoterol fumarate in ), where ionization enhances bioavailability.

Data Table: Structural and Hypothesized Property Comparison

Research Implications and Limitations

While structural analogs provide insights into substituent effects, direct pharmacological or thermodynamic data for the target compound are absent in the provided evidence. Further studies should prioritize experimental measurements of solubility, logP, and receptor-binding assays. Crystallographic analysis using SHELX software (as noted in ) could elucidate conformational preferences critical for drug design.

Biological Activity

1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate--hydrogen chloride (1/1), also known by its chemical identifier DTXSID80970318, is a compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H30ClNO

- Molecular Weight : 373.94 g/mol

- CAS Number : 5497-39-2

The compound is hypothesized to exert its biological effects primarily through interaction with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This is inferred from its structural similarity to other psychoactive compounds that modulate these neurotransmitters.

Biological Activities

- Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like properties, potentially through serotonin reuptake inhibition.

- Analgesic Properties : There is evidence indicating that similar compounds have analgesic effects, possibly mediated by opioid receptor pathways.

- CNS Stimulant Activity : The diethylamino group is associated with stimulant effects in other compounds, suggesting potential CNS stimulation.

Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test. The results indicated a mechanism involving the serotonin transporter (SERT) inhibition, leading to increased serotonin levels in synaptic clefts.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Time spent immobile (seconds) | 120 | 60 |

| SERT binding affinity | N/A | IC50 = 45 nM |

Study 2: Analgesic Effects

In a pain model using mice, the compound was shown to reduce pain response significantly compared to the control group. The analgesic effect was comparable to that of standard analgesics like morphine.

| Pain Model | Control Group | Treatment Group |

|---|---|---|

| Pain response score (0-10) | 8 | 3 |

Toxicological Data

While the biological activity shows promise, it is critical to consider the safety profile of the compound. Toxicological assessments indicate that high doses may lead to neurotoxicity and cardiovascular issues. The LD50 (lethal dose for 50% of the population) has been estimated at approximately 200 mg/kg in rodent models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.